2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Overview
Description
2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a difluorophenoxy group, a pyrimidinyl group, and a piperazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluorophenoxy Intermediate: This step involves the reaction of 2,4-difluorophenol with an appropriate halogenated compound under basic conditions to form the difluorophenoxy intermediate.
Pyrimidinyl Group Introduction: The difluorophenoxy intermediate is then reacted with a pyrimidinyl-containing reagent, often under acidic or basic conditions, to introduce the pyrimidinyl group.
Piperazino Group Addition: Finally, the compound is reacted with a piperazine derivative to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenoxy)pyridine
- 2-(2,4-Difluorophenoxy)pyridin-3-amine
- 2-(2,4-Difluorophenoxy)pyridine-4-carbonitrile
Uniqueness
Compared to similar compounds, 2-(2,4-DIFLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-12(25-15-4-3-13(18)11-14(15)19)16(24)22-7-9-23(10-8-22)17-20-5-2-6-21-17/h2-6,11-12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZUVCDYAJXRJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.